

Technical Guide: The VEIPY Peptide (Val-Glu-Pro-Ile-Pro-Tyr)

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Compound of Interest

Compound Name: Val-glu-pro-ile-pro-tyr

CAS No.: 94773-24-7

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Characterization, Immunomodulatory Mechanisms, and Experimental Protocols^[1]

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEIPY) is a bioactive hexapeptide originally isolated from the enzymatic hydrolysis of human casein.^{[1][2]} Unlike the more commonly cited ACE-inhibitory casein peptides (e.g., VPP, IPP), VEIPY is distinct for its potent immunostimulatory activity.^[1] It acts specifically on the monocyte-macrophage lineage, enhancing phagocytosis and conferring resistance against bacterial infections such as *Klebsiella pneumoniae*.^[1]

This guide provides a rigorous technical analysis of VEIPY, detailing its physicochemical properties, receptor-mediated mechanism of action, and validated protocols for its synthesis and bioassay.

Structural & Physicochemical Characterization

VEIPY is a proline-rich peptide.^[1] The presence of Proline (Pro) at positions 3 and 5 confers significant structural rigidity, protecting the peptide from rapid degradation by non-specific proteases. This structural stability is critical for its bioavailability and half-life in vivo.^[1]

Molecular Data Table

Property	Value / Descriptor	Notes
Sequence	Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y)	N-terminal Valine; C-terminal Tyrosine.[1][2][3]
Formula		
Molecular Weight	716.82 Da	Monoisotopic mass ~716.37 Da.[1]
Isoelectric Point (pI)	~4.02	Predicted based on acidic Glutamate residue.[1]
Net Charge (pH 7.0)	-1	Anionic at physiological pH.[1]
Hydrophobicity	Moderate	High content of hydrophobic residues (Val, Ile, Pro, Tyr).[1]
Solubility	Water/Acidic Buffers	Soluble in aqueous buffers; enhanced by TFA salts.[1]

Structural Logic

- Proline Positioning: The

and

residues induce a polyproline II (PPII) helix-like conformation, preventing the formation of standard

-helices or

-sheets.[1] This extended structure is often recognized by SH3 domains or specific membrane receptors.[1]

- C-Terminal Tyrosine: Provides a potential site for phosphorylation or oxidative modification (e.g., by laccase), which can alter bioactivity or serve as a handle for radiolabeling () in binding assays.[1]

Source and Production

While VEIPY is endogenous to human milk (released during digestion), research applications require high-purity synthesis or controlled enzymatic hydrolysis.[1]

Enzymatic Hydrolysis (Natural Source)

VEIPY is released from human

-casein via digestion with proteases such as trypsin or chymotrypsin.[1] However, isolation from human milk is impractical for therapeutic scaling.[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol

For research reproducibility, Fmoc-based SPPS is the standard.[1]

Protocol:

- Resin Loading: Use Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.[1]
- Deprotection: 20% Piperidine in DMF (2 x 10 min).
- Coupling: Activation with HBTU/HOBt/DIPEA (1:1:2 ratio relative to amino acid).
 - Note: Double coupling is required for Ile-Pro and Pro-Glu junctions due to steric hindrance from the proline ring.[1]
- Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
- Precipitation: Cold diethyl ether.

Mechanism of Action: Immunomodulation

VEIPY does not function as a broad-spectrum immune booster but rather as a specific ligand for monocytes.[1]

Receptor Specificity

Radioligand binding studies using

-VEIPY have confirmed that the peptide binds to specific saturable receptors on the surface of human monocytes.[\[1\]](#)[\[2\]](#)

- Target Cell: Monocytes (CD14+).[\[1\]](#) Note: It does not bind significantly to Polymorphonuclear Leukocytes (PMNL), distinguishing it from other casein peptides like GLF.[\[1\]](#)

- Binding Affinity (

):

[.1](#)[\[2\]](#)

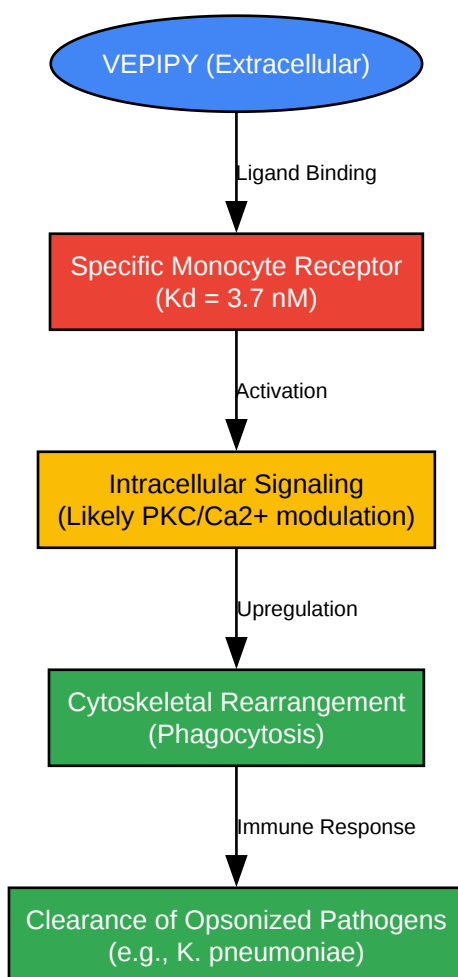
- Binding Capacity (

):

[.1](#)[\[2\]](#)

Signaling Pathway

Upon binding, VEIPY triggers a cascade that results in the upregulation of phagocytic machinery.



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Figure 1: The receptor-mediated activation of monocytes by VEIPY.[1]

Validated Experimental Protocols

Purification via RP-HPLC

To ensure the validity of bioassays, VEIPY must be purified to >95% homogeneity to remove truncated sequences (often des-Val or des-Tyr).[1]

- Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter, 5 μ m, 300Å).[1]
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

- Gradient: 5% B to 45% B over 30 minutes.
- Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).[1]
- Validation: ESI-MS must confirm a dominant peak at m/z 717.8 [M+H]⁺.

Phagocytosis Stimulation Assay

This assay measures the functional capacity of VEPIPY to enhance immune clearance.[1]

Materials:

- Murine peritoneal macrophages or Human HL-60 cells (differentiated).[1][2]
- Sheep Red Blood Cells (SRBCs).[1]
- Anti-SRBC IgG (Opsonin).[1]

Step-by-Step Workflow:

- Preparation: Harvest macrophages (cells/mL) in RPMI-1640 medium.
- Treatment: Incubate macrophages with VEPIPY (Concentration range: 0.1 nM – 1 μM) for 30 minutes at 37°C.[1]
 - Control: Vehicle (PBS) only.[1]
- Opsonization: Incubate SRBCs with sub-agglutinating titers of anti-SRBC IgG for 30 mins.
- Challenge: Add opsonized SRBCs to the macrophage culture (Ratio 1:20).
- Incubation: Incubate for 45–60 minutes.
- Lysis: Lyse non-ingested SRBCs using hypotonic saline shock.
- Quantification: Fix macrophages, stain (Giemsa), and count the Phagocytic Index (PI).[1]

- Calculation:

[1]

Expected Result: A dose-dependent increase in Phagocytic Index, typically peaking between 10–100 nM.[1]

Stability and Modifications

The proline residues provide resistance to digestive enzymes, but the C-terminal Tyrosine is susceptible to oxidation.[1]

- Laccase-Mediated Oxidation: Recent studies indicate that VEPIPY can interact with laccase, leading to the formation of dimers or oligomers via tyrosine cross-linking.[1] This property is being explored for creating stable peptide-phenolic conjugates with antioxidant properties.[1]
- Storage: Lyophilized powder is stable at -20°C for >1 year.[1] In solution, avoid repeated freeze-thaw cycles; aliquot and store at -80°C.

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